molecular formula C11H7F3N2O2S B2999615 3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate CAS No. 477864-72-5

3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B2999615
CAS No.: 477864-72-5
M. Wt: 288.24
InChI Key: ORBKPRWJUDTFAT-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a 3-(trifluoromethyl)phenyl ester at position 3. The 1,2,3-thiadiazole ring, characterized by a sulfur atom and two adjacent nitrogen atoms, confers unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl] 4-methylthiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2S/c1-6-9(19-16-15-6)10(17)18-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBKPRWJUDTFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the formation of the thiadiazole ring followed by the introduction of the trifluoromethylphenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 3-(trifluoromethyl)phenyl hydrazine in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: Used in the development of advanced materials with specific electronic and optical properties.

    Agrochemicals: Explored as a component in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. For example, in medicinal applications, it may inhibit specific enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Core Heterocyclic Ring Modifications

A. 1,2,3-Thiadiazole vs. 1,3-Thiazole Derivatives

  • Ethyl 4-Methyl-2-(3-Methylphenyl)-1,3-Thiazole-5-Carboxylate (CAS 54001-10-4) :
    • Replaces the 1,2,3-thiadiazole with a 1,3-thiazole ring (one sulfur and one nitrogen atom).
    • The methyl group at position 4 and ester substituent are retained, but the 3-methylphenyl group alters steric bulk compared to the trifluoromethylphenyl group in the target compound.
    • Thiazoles generally exhibit lower ring strain and higher thermal stability than 1,2,3-thiadiazoles .

B. 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Derivatives

  • 2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-Thiadiazole: Features a 1,3,4-thiadiazole ring, which is more common in drug design due to its planar structure and hydrogen-bonding capability.

C. Triazole Derivatives

  • Ethyl 3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-Triazole-5-carboxylate (CAS 1087784-68-6) :
    • Replaces the thiadiazole with a 1,2,4-triazole ring (three nitrogen atoms).
    • Triazoles are more polar and participate in hydrogen bonding, enhancing solubility but reducing membrane permeability compared to thiadiazoles .

Substituent Effects

A. Ester vs. Carboxamide Groups

  • 2-(3,4-Dimethoxyphenyl)-4-methyl-N-[3-(Trifluoromethyl)phenyl]-1,3-Thiazole-5-carboxamide: Replaces the ester with a carboxamide group.

B. Trifluoromethylphenyl vs. Halogenated or Alkyl Substituents

  • Ethyl 2-[(2-Methylphenyl)amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-carboxylate (CAS 918793-30-3): Retains the trifluoromethyl group but introduces an amino substituent.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Key Properties
3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate 1,2,3-Thiadiazole 4-methyl; 5-(3-CF3-phenyl ester) ~322.3* High lipophilicity, moderate stability
Ethyl 4-Methyl-2-(3-Methylphenyl)-1,3-Thiazole-5-Carboxylate 1,3-Thiazole 4-methyl; 5-ethyl ester; 2-(3-methylphenyl) 261.3 Higher thermal stability
Ethyl 3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-Triazole-5-carboxylate 1,2,4-Triazole 5-ethyl ester; 3-(3-CF3-phenyl) 297.2 Enhanced solubility, polar interactions
2-(3,4-Dimethoxyphenyl)-4-methyl-N-[3-(Trifluoromethyl)phenyl]-1,3-Thiazole-5-carboxamide 1,3-Thiazole 4-methyl; 5-carboxamide; 3,4-dimethoxyphenyl 422.4 Strong hydrogen bonding, lower logP

*Estimated based on analogous structures.

Research Findings and Implications

  • Synthetic Challenges : The 1,2,3-thiadiazole ring is less commonly synthesized than 1,3,4-thiadiazoles, often requiring specialized cyclization agents (e.g., SOCl₂ or PCl₅) .
  • Structure-Activity Relationships (SAR) :
    • The trifluoromethyl group significantly enhances bioactivity by resisting metabolic degradation.
    • Ester derivatives generally exhibit better cell membrane penetration than carboxamides .
  • Future Directions : Hybridizing the 1,2,3-thiadiazole core with triazole or thiazole motifs could optimize solubility and target selectivity.

Biological Activity

3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 477864-72-5) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data.

Chemical Structure and Properties

The compound features:

  • A trifluoromethyl group attached to a phenyl ring.
  • A thiadiazole ring substituted with a carboxylate group.

This combination of functional groups contributes to its distinct reactivity and biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the realms of medicinal chemistry and materials science.

Medicinal Chemistry Applications

  • Anti-inflammatory Activity : The compound has been studied for its potential as an inhibitor of the NF-κB signaling pathway, which is crucial in inflammatory responses. In vitro studies demonstrated that it can prevent the degradation of IκBα in LPS-stimulated THP-1 cells, indicating its role in modulating inflammatory cytokine expression .
  • Anticancer Potential : The compound has shown promise as a pharmacophore for anticancer agents. Structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring enhance cytotoxic activity against cancer cell lines . For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiadiazoles exhibit activity against Mycobacterium tuberculosis, with some compounds demonstrating effectiveness against resistant strains .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to or derived from this compound:

StudyFindings
Compound demonstrated significant inhibition of NF-κB pathway with an IC50 value of 0.143 μM in Jurkat cells.
Thiadiazole derivatives showed promising anticancer activity with IC50 values ranging from 1.61 to 1.98 µg/mL against various cell lines.
Active against monoresistant strains of Mycobacterium tuberculosis with favorable metabolic stability noted for derivatives.

The biological activities are largely attributed to the compound's ability to interact with key signaling pathways:

  • NF-κB Inhibition : The compound inhibits the canonical NF-κB cascade by preventing the phosphorylation and degradation of IκBα, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene expression associated with inflammation and cancer progression .
  • Cytotoxic Effects : The presence of electron-donating groups appears to enhance cytotoxicity by facilitating interactions with cellular targets involved in proliferation and survival pathways.

Q & A

What are the critical considerations for optimizing the synthesis of 3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate?

Level: Advanced
Methodological Answer:
Synthetic optimization requires careful selection of reaction conditions:

  • Catalyst and solvent systems : Evidence from analogous thiadiazole derivatives (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) highlights the use of polar aprotic solvents like N,N-dimethylacetamide and potassium carbonate as a base for improved yield .
  • Temperature control : Reactions involving trifluoromethyl groups often require moderate heating (e.g., 80°C for 10 hours) to balance reactivity and thermal stability .
  • Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane is recommended to isolate the target compound from byproducts (e.g., chlorinated intermediates) .

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

Level: Basic
Methodological Answer:

  • IR and NMR : The trifluoromethyl group (CF₃) shows distinct FTIR peaks at ~1150–1250 cm⁻¹ (C-F stretching). In ¹H NMR, the methyl group on the thiadiazole ring appears as a singlet at ~2.5 ppm, while aromatic protons from the 3-(trifluoromethyl)phenyl moiety resonate between 7.3–8.1 ppm .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as demonstrated for 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid) can reveal bond angles, torsion angles, and packing interactions critical for stability studies .

What experimental strategies are recommended to evaluate the biological activity of this compound?

Level: Advanced
Methodological Answer:

  • Molecular docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., enzymes or receptors). For example, studies on benzimidazole-triazole-thiazole hybrids demonstrated docking poses with active sites using RMSD values <2.0 Å as validation criteria .
  • In vitro assays : Design enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) with IC₅₀ determination. Include controls like known inhibitors (e.g., donepezil for cholinesterase) and validate via dose-response curves .

How to address contradictions in bioactivity data across different studies?

Level: Advanced
Methodological Answer:

  • Reproducibility checks : Ensure consistent purity (>95% by HPLC) and solvent systems (e.g., DMSO concentration <1% to avoid cytotoxicity artifacts) .
  • Structural analogs : Compare activity trends with derivatives like ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate to identify substituent effects .
  • Meta-analysis : Cross-reference data from studies using similar assay protocols (e.g., fluorescence-based vs. colorimetric methods) to isolate methodological variables .

What role do polymorphism or stereoisomerism play in the compound’s physicochemical properties?

Level: Advanced
Methodological Answer:

  • Polymorph screening : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify stable crystalline forms. For example, thiadiazole derivatives often exhibit polymorphism affecting solubility and bioavailability .
  • Chirality considerations : While the compound lacks stereocenters, impurities from synthesis (e.g., unreacted intermediates) may influence properties. Chiral HPLC or NMR with chiral shift reagents can detect enantiomeric contaminants .

What analytical techniques are most reliable for assessing purity and degradation products?

Level: Basic
Methodological Answer:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients and MS detection to identify degradation products (e.g., hydrolysis of the ester group) .
  • Elemental analysis : Validate purity by comparing experimental vs. theoretical C, H, N, S, and F percentages (deviation <0.4% acceptable) .

How to mitigate side reactions during synthesis, such as thiadiazole ring opening?

Level: Advanced
Methodological Answer:

  • Protecting groups : Introduce temporary protections (e.g., tert-butyl for carboxylic acids) to prevent nucleophilic attack on the thiadiazole ring .
  • Low-temperature steps : Perform sensitive reactions (e.g., cyclization) at 0–5°C to minimize ring instability, as shown in analogous oxadiazole syntheses .

How can computational modeling guide the design of derivatives with enhanced activity?

Level: Advanced
Methodological Answer:

  • QSAR studies : Use descriptors like logP, molar refractivity, and electron-withdrawing effects of CF₃ to predict bioactivity. For instance, trifluoromethyl groups enhance lipophilicity and metabolic stability .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and sites for structural modification (e.g., substituting the phenyl ring with electron-donating groups) .

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